molecular formula C8H12F2O4 B13910918 Dimethyl 2-(3,3-difluoropropyl)propanedioate

Dimethyl 2-(3,3-difluoropropyl)propanedioate

Cat. No.: B13910918
M. Wt: 210.17 g/mol
InChI Key: DFLATPMKEMUSMV-UHFFFAOYSA-N
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Description

Dimethyl 2-(3,3-difluoropropyl)propanedioate is a specialized malonic ester derivative of significant interest in advanced organic synthesis and pharmaceutical research. As a dialkyl malonate, its core value lies in the reactivity of the active methylene group, which can undergo alkylation and condensation reactions, serving as a versatile building block for complex molecules . The incorporation of a 3,3-difluoropropyl moiety at the 2-position is particularly valuable, as it introduces the unique physicochemical properties of fluorine, such as enhanced metabolic stability and altered lipophilicity, into target compounds. This makes it a crucial intermediate for developing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials . Researchers utilize this compound in malonic ester synthesis pathways to construct fluorinated analogs of carboxylic acids, keto acids, and other complex structures that are otherwise difficult to access. Its application is primarily focused on the synthesis of novel compounds for screening and development in medicinal chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12F2O4

Molecular Weight

210.17 g/mol

IUPAC Name

dimethyl 2-(3,3-difluoropropyl)propanedioate

InChI

InChI=1S/C8H12F2O4/c1-13-7(11)5(8(12)14-2)3-4-6(9)10/h5-6H,3-4H2,1-2H3

InChI Key

DFLATPMKEMUSMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves starting from dimethyl malonate. The process typically includes alkylation of dimethyl malonate with a suitable difluoropropyl halide or equivalent fluorinated intermediate under controlled conditions to introduce the 3,3-difluoropropyl substituent.

Detailed Synthetic Steps

  • Starting Material : Dimethyl malonate serves as the nucleophilic malonate ester substrate.
  • Difluoropropylation : Introduction of the 3,3-difluoropropyl group is achieved by reaction with a difluorinated alkylating agent, such as 3,3-difluoropropyl bromide or iodide.
  • Base Catalysis : A strong base (e.g., sodium hydride or potassium carbonate) is used to deprotonate the methylene group of dimethyl malonate, generating an enolate ion that attacks the electrophilic difluoropropyl halide.
  • Reaction Conditions : The reaction is typically performed in polar aprotic solvents like dimethylformamide or tetrahydrofuran, at temperatures ranging from ambient to moderate heating to optimize yield and purity.
  • Purification : The crude product is purified by standard techniques such as recrystallization or chromatography.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation of Dimethyl Malonate Dimethyl malonate, difluoropropyl halide Strong base (NaH, K2CO3), polar aprotic solvent, moderate heat Straightforward, scalable, well-established Requires handling of fluorinated alkyl halides
Difluorocarbene Generation from Sodium Chlorodifluoroacetate Sodium chlorodifluoroacetate, alkene substrates High temperature (150-190°C), diglyme solvent, microwave irradiation possible High yields, rapid reaction times High temperature, specialized reagents
Use of (Triphenylphosphonio)difluoroacetate Triphenylphosphine, halodifluoroacetate salts Heating in N-methylpyrrolidone at 80°C Air and moisture stable reagent, controlled carbene release Requires preparation of phosphonium salt
Bromodifluoromethyltrimethylsilane Method BrCF2SiMe3, electron-rich alkenes Catalytic halide source, heating Safe for large scale, avoids gaseous byproducts Limited to electron-rich substrates

Research Findings and Practical Considerations

  • The alkylation of dimethyl malonate with difluoropropyl halides remains the most direct and commonly used method for synthesizing this compound, offering good yields and straightforward purification.
  • Difluorocarbene-based methods provide alternative routes to introduce difluoromethylene groups but are more often applied to cyclopropanation chemistry and may require adaptation for malonate derivatives.
  • Fluorinated substituents such as the 3,3-difluoropropyl group enhance metabolic stability and biological activity, making these synthetic methods valuable in medicinal chemistry and agrochemical development.
  • Reaction optimization often involves balancing temperature, solvent choice, and base strength to maximize yield and purity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3,3-difluoropropyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The difluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(3,3-difluoropropyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3,3-difluoropropyl)propanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release the corresponding acids, while the difluoropropyl group can participate in various chemical transformations. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent/R-Group Ester Groups Molecular Formula Molecular Weight (g/mol) Key Features Reference
Dimethyl 2-(3,3-difluoropropyl)propanedioate 3,3-difluoropropyl Dimethyl C₉H₁₂F₂O₄ 222.19 Fluorinated, enhanced stability
Diethyl 2-(3-hydroxypropyl)propanedioate 3-hydroxypropyl Diethyl C₁₀H₁₈O₅ 218.25 Hydrophilic, reactive hydroxyl
Dimethyl 2-(3-nitropyridin-2-yl)propanedioate 3-nitropyridin-2-yl Dimethyl C₁₁H₁₀N₂O₆ 266.21 Aromatic nitro group, planar
Dimethyl 2-(3-oxopropyl)propanedioate 3-oxopropyl Dimethyl C₈H₁₂O₅ 188.18 Ketone functionality, reactive
Diethyl 2-ethyl-2-(3-propan-2-yltellanylpropyl)propanedioate 3-propan-2-yltellanylpropyl + ethyl Diethyl C₁₅H₂₈O₄Te 399.98 Tellurium-containing, heavy atom

Key Observations :

  • Fluorination : The target compound’s 3,3-difluoropropyl group introduces strong electronegativity and C–F bond stability, contrasting with the hydroxyl (in ) or ketone (in ) groups, which are more polar and reactive.
  • Ester Groups : Dimethyl esters (target compound, ) generally exhibit lower molecular weights and higher volatility compared to diethyl esters ().
  • Functional Diversity : The nitroaromatic substituent in enables π-π stacking and electrophilic reactivity, while the tellurium atom in confers unique redox properties.

Physical and Chemical Properties

Property This compound Diethyl 2-(3-hydroxypropyl)propanedioate Dimethyl 2-(3-nitropyridin-2-yl)propanedioate
Boiling Point (°C) Not reported Not reported Not reported
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely hydrophobic (fluorinated) Moderate (hydroxyl enhances polarity) Low (aromatic nitro group reduces solubility)
Stability High (C–F bonds resist hydrolysis) Moderate (hydroxyl prone to oxidation) Moderate (nitro group sensitive to reduction)

Notes:

  • Fluorinated compounds like the target exhibit superior hydrolytic stability compared to hydroxyl- or nitro-substituted analogs .
  • The nitro-substituted analog may require handling under inert conditions due to redox sensitivity.

Critical Remarks :

  • Fluorinated compounds may pose bioaccumulation risks, as seen in perfluorinated analogs .
  • Nitro-substituted derivatives require stringent safety protocols during synthesis .

Biological Activity

Dimethyl 2-(3,3-difluoropropyl)propanedioate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two ester groups and a difluoropropyl substituent. The fluorine atoms significantly influence the compound's lipophilicity and biological interactions, enhancing its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated substituents can enhance the compound's selectivity and potency by stabilizing interactions through hydrogen bonding and hydrophobic effects.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies on related compounds have shown inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have suggested that this compound can modulate cytokine production, thereby reducing inflammation in various cellular models.

3. Neuroprotective Potential

Preliminary findings suggest that this compound could have neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter release or inhibition of neuroinflammatory processes.

Case Studies

  • Anticancer Study : A study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics.
  • Anti-inflammatory Study : In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Data Tables

Activity Type IC50 Value (µM) Reference
Anticancer (Cell Line A)15
Anticancer (Cell Line B)20
Anti-inflammatory10
NeuroprotectiveNot quantified

Q & A

Q. What steps ensure methodological rigor when studying the compound’s environmental fate (e.g., biodegradation, ecotoxicity)?

  • Methodological Answer :
  • Follow OECD Test Guidelines (e.g., OECD 301F for biodegradation). Use LC-TOF-MS to track degradation products in soil/water matrices.
  • Incorporate epistemological frameworks to define measurable endpoints (e.g., LC50 for aquatic toxicity). Validate models with field data from heterogeneous ecosystems .

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